N-(4-chlorobenzyl)-2-(5,5-dioxido-10H-phenothiazin-10-yl)acetamide
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Overview
Description
N-(4-chlorobenzyl)-2-(5,5-dioxido-10H-phenothiazin-10-yl)acetamide is a synthetic organic compound that belongs to the class of phenothiazine derivatives. Phenothiazine derivatives are known for their diverse biological activities and applications in various fields, including medicine and chemistry. This compound is characterized by the presence of a chlorobenzyl group, a phenothiazine core, and an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-2-(5,5-dioxido-10H-phenothiazin-10-yl)acetamide typically involves the following steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Acetamide Formation: The final step involves the acylation of the phenothiazine derivative with acetic anhydride to form the acetamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-2-(5,5-dioxido-10H-phenothiazin-10-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-2-(5,5-dioxido-10H-phenothiazin-10-yl)acetamide involves its interaction with specific molecular targets and pathways. The phenothiazine core is known to interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: A phenothiazine derivative used as an antipsychotic medication.
Thioridazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: A phenothiazine derivative used as an antihistamine.
Uniqueness
N-(4-chlorobenzyl)-2-(5,5-dioxido-10H-phenothiazin-10-yl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other phenothiazine derivatives.
Properties
Molecular Formula |
C21H17ClN2O3S |
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Molecular Weight |
412.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(5,5-dioxophenothiazin-10-yl)acetamide |
InChI |
InChI=1S/C21H17ClN2O3S/c22-16-11-9-15(10-12-16)13-23-21(25)14-24-17-5-1-3-7-19(17)28(26,27)20-8-4-2-6-18(20)24/h1-12H,13-14H2,(H,23,25) |
InChI Key |
RAOXBLUHCZDVTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2(=O)=O)CC(=O)NCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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